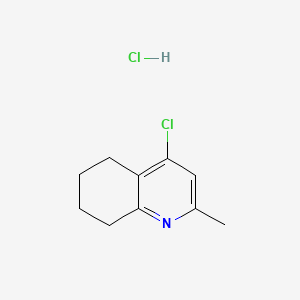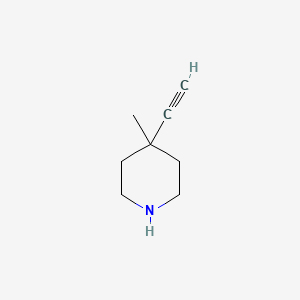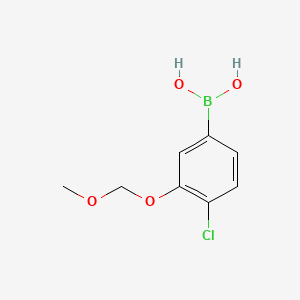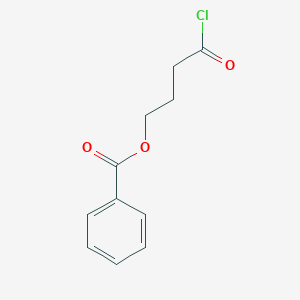
Potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of a trifluoroborate group, a trimethylsilyl group, and an alkyne moiety, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide typically involves the reaction of trimethylsilylacetylene with a boron-containing reagent under specific conditions. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids . The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes rigorous purification steps to obtain a high-purity product, which is essential for its applications in sensitive chemical reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form simpler boron-containing compounds.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products
The major products formed from these reactions include various boronic acids, borates, and substituted alkyne derivatives, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of boron-containing drugs, which have applications in cancer therapy and other medical treatments.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide exerts its effects involves the transfer of the trifluoroborate group to other molecules. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds . This process involves the interaction of the boron atom with the palladium catalyst, leading to the transfer of the organic group from boron to palladium.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium isopropenyltrifluoroborate: Similar in structure but contains an isopropenyl group instead of a trimethylsilyl group.
Potassium allyltrifluoroborate: Contains an allyl group and is used in similar coupling reactions.
Uniqueness
Potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide is unique due to the presence of the trimethylsilyl group, which imparts stability and reactivity, making it particularly useful in forming carbon-carbon bonds in organic synthesis. Its ability to participate in a wide range of reactions under mild conditions sets it apart from other boron-containing compounds.
Eigenschaften
Molekularformel |
C6H11BF3KSi |
|---|---|
Molekulargewicht |
218.14 g/mol |
IUPAC-Name |
potassium;trifluoro(3-trimethylsilylprop-2-ynyl)boranuide |
InChI |
InChI=1S/C6H11BF3Si.K/c1-11(2,3)6-4-5-7(8,9)10;/h5H2,1-3H3;/q-1;+1 |
InChI-Schlüssel |
FZHBBEIUKGODCI-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CC#C[Si](C)(C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


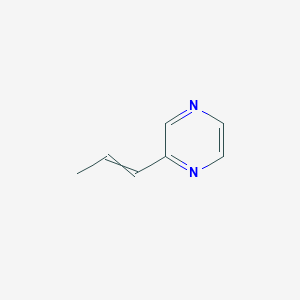
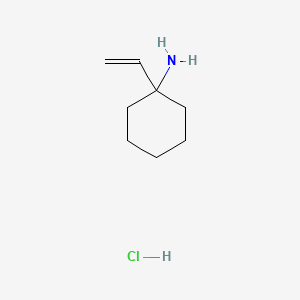
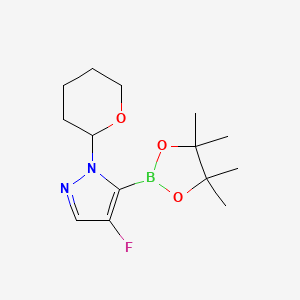
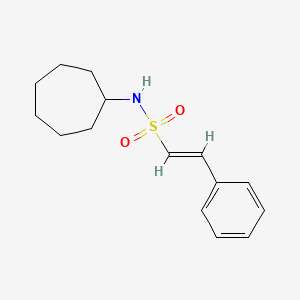
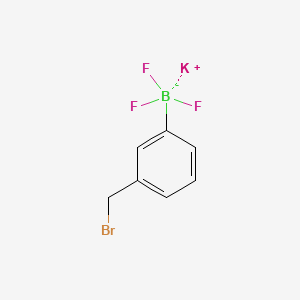
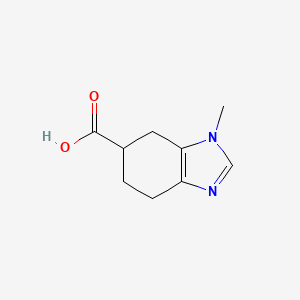
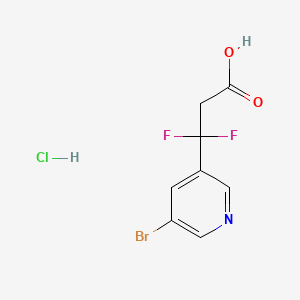
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13462700.png)
